N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide is a synthetic organic compound It is characterized by the presence of methoxy, methyl, and sulfonyl groups attached to an aniline and propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aniline derivative: Starting with 2-methoxy-5-methylaniline, the compound can be synthesized by reacting it with appropriate reagents under controlled conditions.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation reaction where the sulfonylated aniline derivative reacts with a propanamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reductive conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield sulfides or amines.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Use in the synthesis of polymers or advanced materials.
Industrial Chemistry: Application in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(N-methylsulfonylanilino)propanamide
- N-(2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide
- N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)butanamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-10-11-17(24-3)16(12-13)19-18(21)14(2)20(25(4,22)23)15-8-6-5-7-9-15/h5-12,14H,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAGPKBOAAJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.